3,5-dimethyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide
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Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two carbon atoms and three nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole derivatives are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Synthetic Methodologies and Heterocyclic Compounds
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored due to their potential use as antibacterial agents. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with active methylene compounds to produce a variety of derivatives, including pyrazole and oxazole derivatives, highlighting the versatility of sulfonamido moieties in synthesizing heterocyclic compounds with potential antibacterial activity (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Applications
Sulfonamide-based compounds have been investigated for their antimicrobial properties. Research into the synthesis and antimicrobial activity of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole showed the potential of these compounds as antimicrobial agents, further underscoring the significance of sulfonamide derivatives in combating microbial resistance (El‐Emary, Al-muaikel, & Moustafa, 2002).
Medicinal Chemistry and Biological Activity
Sulfonamides constitute an important class of drugs with a broad spectrum of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-neuropathic pain properties. The structural versatility of sulfonamides allows for the creation of a wide array of hybrid compounds, demonstrating their crucial role in the development of new therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Properties
IUPAC Name |
3,5-dimethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyrazolidine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c1-10-9-13(17-20-15-5-4-8-19-18(15)26-17)6-7-14(10)23-27(24,25)16-11(2)21-22-12(16)3/h4-9,11-12,16,21-23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOHBSAVQDTLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NN1)C)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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